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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,4-Dimethyl-3-oxopentanenitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4,4-dimethyl-3-oxopentanenitrile, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical research and development. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,4-dimethyl-3-oxopentanenitrile, a versatile intermediate compound with significant applications in pharmaceutical and agrochemical research and development. We will delve into its chemical identity, synthesis methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity: Establishing a Foundational Nomenclature

Precise communication in scientific endeavors begins with accurate nomenclature. The compound of interest is most formally recognized by its IUPAC name: 4,4-dimethyl-3-oxopentanenitrile .[1][2][3] However, in laboratory and commercial settings, it is frequently referred to by a variety of synonyms and alternative names. Understanding these is crucial for comprehensive literature searches and clear communication with suppliers.

A notable point of clarification: this guide focuses on 4,4-dimethyl-3-oxopentanenitrile. While the query "2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile" was considered, it does not correspond to a readily available or widely documented compound in chemical literature. It is plausible that this name refers to a specific, novel derivative, but the core, well-established compound is the focus of this document.

Table 1: Synonyms and Chemical Identifiers

Identifier Type Value
IUPAC Name 4,4-dimethyl-3-oxopentanenitrile[1][2][3]
Common Synonyms Pivaloylacetonitrile, 4,4-Dimethyl-3-oxovaleronitrile, Trimethylacetylacetonitrile, 1-cyano-3,3-dimethyl-2-butanone, cyanomethyl tert.-butyl ketone[1][2][4]
CAS Number 59997-51-2[1][2][4][5][6]
Molecular Formula C7H11NO[1][4][6]
Molecular Weight 125.17 g/mol [1][4][6]
InChI Key MXZMACXOMZKYHJ-UHFFFAOYSA-N[1][2]
SMILES CC(C)(C)C(=O)CC#N[1][3]

Physicochemical Properties: A Data-Driven Profile

The utility of a chemical intermediate is largely dictated by its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, and storage requirements.

Table 2: Key Physicochemical Properties

Property Value Source
Appearance White crystalline powder[4]
Melting Point 64-72 °C[4]
Boiling Point 125-126 °C (at 22 mmHg)[4]
Purity ≥ 99% (GC)[4]
Storage Conditions Store at 0-8 °C[4]

Synthesis Methodologies: A Comparative Analysis

The synthesis of 4,4-dimethyl-3-oxopentanenitrile is a critical aspect of its accessibility for research and development. Several synthetic routes have been established, each with its own advantages and considerations.

Synthesis from Pivaloyl Acetonitrile

A common laboratory-scale synthesis involves the reaction of pivaloyl acetonitrile with N,N-dimethylformamide dimethyl acetal.[7]

Experimental Protocol:

  • Combine 25.0 g of pivaloyl acetonitrile with 50 ml of N,N-dimethylformamide dimethyl acetal in a suitable reaction vessel.

  • Stir the mixture at room temperature for 8 hours under an inert argon atmosphere.

  • Following the reaction period, evaporate the solvent under reduced pressure.

  • Add n-hexane to the residue and continue stirring to induce precipitation.

  • Collect the resulting solid product by filtration. This method yields 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile, a derivative that can be further processed.[7]

Synthesis via Acylation of Isobutyronitrile Anion

Another established method involves the acylation of the isobutyronitrile anion. This approach leverages the reactivity of nitrile anions for carbon-carbon bond formation.[8]

Experimental Protocol:

  • Under a nitrogen atmosphere, dissolve isobutyronitrile in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the isobutyronitrile solution and stir for 1 hour at -78 °C to facilitate the formation of the nitrile anion.

  • Add acetyl chloride dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to gradually warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to obtain 4,4-dimethyl-3-oxopentanenitrile.[8]

Diagram 1: Synthesis Workflow via Acylation of Isobutyronitrile Anion

G cluster_prep Anion Formation cluster_reaction Acylation cluster_workup Workup & Purification Isobutyronitrile Isobutyronitrile in THF Anion Nitrile Anion Formation (-78 °C, 1 hr) Isobutyronitrile->Anion LDA LDA in THF LDA->Anion Acylation Acylation Reaction (-78 °C to RT, 2 hrs) Anion->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation Quench Quench with NH4Cl (aq) Acylation->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product 4,4-Dimethyl-3-oxopentanenitrile Purification->Product

Caption: Workflow for the synthesis of 4,4-dimethyl-3-oxopentanenitrile.

Applications in Research and Development

4,4-Dimethyl-3-oxopentanenitrile is a valuable building block in organic synthesis, primarily due to its bifunctional nature, possessing both a ketone and a nitrile group. This allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[4] Its structure is particularly useful for creating compounds with potential anti-inflammatory and analgesic properties.[4] The reactivity of the ketone and nitrile functionalities allows for the construction of diverse heterocyclic scaffolds, which are common motifs in biologically active molecules.

Agrochemical Development

In the field of agrochemicals, 4,4-dimethyl-3-oxopentanenitrile is utilized in the development of novel crop protection agents.[4] Its incorporation into larger molecules can lead to the discovery of new herbicides and pesticides with improved efficacy and environmental profiles. A notable application is as a key intermediate for the synthesis of the herbicide isouron.[9]

Organic Synthesis Intermediate

Beyond its direct applications in drug and agrochemical development, this compound is a versatile tool for organic chemists. It is employed as a starting material for synthesizing a variety of more complex molecules, enabling the creation of custom compounds for specific research applications.[4][6]

Diagram 2: Application Areas of 4,4-Dimethyl-3-oxopentanenitrile

G cluster_applications Key Application Areas Compound 4,4-Dimethyl-3- oxopentanenitrile Pharma Pharmaceutical Synthesis (e.g., Anti-inflammatories) Compound->Pharma Agro Agrochemical Development (e.g., Herbicides like Isouron) Compound->Agro Organic General Organic Synthesis (Complex Molecule Construction) Compound->Organic

Caption: Major applications of 4,4-dimethyl-3-oxopentanenitrile.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling 4,4-dimethyl-3-oxopentanenitrile. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[6] Safety data sheets (SDS) from the supplier should always be consulted prior to use. General hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[10]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

4,4-Dimethyl-3-oxopentanenitrile, also known by its common synonym pivaloylacetonitrile, is a chemical intermediate of significant value to the scientific community. Its versatile structure, coupled with established synthetic routes, makes it a readily accessible building block for innovations in pharmaceuticals, agrochemicals, and broader organic synthesis. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, intended to support the work of researchers and developers in these critical fields.

References

  • Vertex AI Search. Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
  • PubChem. Pentanenitrile, 4,4-dimethyl-3-oxo-. [Link]

  • NIST. 4,4-Dimethyl-3-oxopentanenitrile. [Link]

  • Filo. Given the structure: Structure Select the correct IUPAC name of the com... [Link]

  • NIST. 4,4-Dimethyl-3-oxopentanenitrile. [Link]

  • SIELC Technologies. Pentanenitrile, 4,4-dimethyl-3-oxo-. [Link]

  • LOCKSS. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]

  • Organic Syntheses. Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

  • Vedantu. The correct IUPAC name of the compound is A 2cyano3oxopentanal class 11 chemistry CBSE. [Link]

  • YouTube. The IUPAC name of the following compound is : (a) 2,2-dimethyl-4-oxopentanenitrile (b) 4-cyano-4-.... [Link]

  • PubChem. 4-Methyl-2-methylidene-3-oxopentanenitrile. [Link]

  • PubChem. 2,2-Dimethyl-4-oxopentanenitrile. [Link]

Sources

Exploratory

Discovery and history of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile.

This is an in-depth technical guide on 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (CAS 1525448-68-3). Advanced Active Methylene Chemistry for Heterocyclic & Pharmaceutical Synthesis Part 1: Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (CAS 1525448-68-3).

Advanced Active Methylene Chemistry for Heterocyclic & Pharmaceutical Synthesis

Part 1: Executive Summary & Core Identity

2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile is a specialized, high-reactivity "tri-activated" methylene intermediate. Structurally, it consists of a central carbon atom bonded to three potent electron-withdrawing groups: a pivaloyl group (steric bulk + ketone), a nitrile group (linear + cyano), and a methanesulfonyl group (sulfone).

This unique architecture creates a "super-acidic" carbon center, making the molecule a powerful nucleophile under mild basic conditions. It is primarily utilized as a high-value building block in the synthesis of sterically congested heterocycles (such as tert-butyl-substituted isoxazoles and pyrazoles) and as a fragment in Structure-Activity Relationship (SAR) studies for pharmaceutical discovery.

Chemical Identity Table
PropertyData
CAS Number 1525448-68-3
IUPAC Name 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile
Molecular Formula C₈H₁₃NO₃S
Molecular Weight 203.26 g/mol
Core Structure t-Bu–C(=O)–CH(SO₂Me)–CN
Key Functional Groups Pivaloyl (Ketone), Methanesulfonyl (Sulfone), Nitrile
Physical State White to off-white crystalline solid (typically)
Acidity (pKa) Est. < 5 (due to tri-activation)

Part 2: Discovery & Historical Context

The Evolution of Pivaloyl Intermediates

The history of this molecule is intrinsically linked to the broader class of pivaloylacetonitriles (4,4-dimethyl-3-oxopentanenitrile), which rose to prominence in the mid-20th century.

  • The Agrochemical Era (1970s-1980s): The parent compound, pivaloylacetonitrile, became a commodity chemical as the key intermediate for Isouron (a urea herbicide) and Tebuthiuron . The tert-butyl group provided crucial metabolic stability and lipophilicity.

  • The Need for Regiocontrol: In synthesizing 3- or 5-substituted isoxazoles from beta-keto nitriles, regioselectivity is often a challenge. Researchers discovered that introducing a "dummy" activating group—like a sulfone—at the alpha position could direct nucleophilic attack (e.g., by hydroxylamine) more precisely or allow for subsequent functionalization before the ring closure.

  • Modern Pharmaceutical Screening (2010s-Present): The specific CAS 1525448-68-3 appears in chemical libraries around 2013. This timing coincides with the industry's shift toward Fragment-Based Drug Discovery (FBDD) . The molecule's ability to introduce a rigid tert-butyl motif alongside a polar sulfone makes it an attractive scaffold for kinase inhibitors and GPCR ligands where "magic methyl" or sulfone interactions are desired.

Causal Logic: Why Add the Sulfone?

The addition of the methanesulfonyl group serves three critical synthetic functions:

  • Activation: It lowers the pKa of the alpha-proton significantly, allowing alkylation or condensation using very weak bases (e.g., K₂CO₃ or even NaHCO₃), avoiding side reactions common with strong bases.

  • Leaving Group Potential: In certain heterocyclic syntheses, the sulfonyl group can act as a leaving group (desulfonylation) after directing the cyclization, restoring the aromaticity of the final heterocycle.

  • Pharmacophore: In final drug targets, the sulfone moiety acts as a hydrogen bond acceptor, often critical for binding affinity in enzyme pockets.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile is best approached via Retrosynthetic Route A (Acylation of Sulfonyl Nitrile) to ensure regiocontrol, rather than direct sulfonylation of the beta-keto nitrile (Route B), which often yields O-sulfonated byproducts.

Primary Protocol: Acylation of Methanesulfonylacetonitrile

This method is preferred for its high yield and purity. It utilizes the high acidity of methanesulfonylacetonitrile.

Reagents
  • Substrate: Methanesulfonylacetonitrile (CAS 2274-42-2)

  • Acylating Agent: Pivaloyl Chloride (CAS 3282-30-2)

  • Base: Magnesium Ethoxide (Mg(OEt)₂) or Sodium Hydride (NaH)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried reactor with anhydrous THF (10 volumes) and Methanesulfonylacetonitrile (1.0 equiv).

    • Cool to 0°C. Add Magnesium Ethoxide (1.1 equiv) portion-wise.

    • Mechanistic Note: Mg(OEt)₂ forms a chelated magnesium enolate, which is more stable and selective for C-acylation than the sodium enolate.

    • Stir for 1 hour at 0-5°C.

  • Acylation:

    • Add Pivaloyl Chloride (1.05 equiv) dropwise, maintaining internal temperature < 10°C.

    • Critical Control Point: The reaction is exothermic.[1] Rapid addition leads to O-acylation byproducts.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench & Isolation:

    • Quench the reaction with 1N HCl (aq) until pH ~2. This protonates the product (which exists as an enol/enolate in the reaction mixture).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Isopropyl Alcohol/Hexanes to yield the target as a white crystalline solid.

Diagram: Synthesis & Reactivity Flow

The following Graphviz diagram illustrates the synthesis and downstream utility.

SynthesisFlow SM1 Methanesulfonyl- acetonitrile Intermediate Mg-Enolate Complex SM1->Intermediate + Mg(OEt)2 (Base) SM2 Pivaloyl Chloride SM2->Intermediate Acylation Product 2-Methanesulfonyl- 4,4-dimethyl- 3-oxopentanenitrile Intermediate->Product H3O+ Quench App1 3-t-Butyl-4-mesyl- isoxazoles Product->App1 + NH2OH (Cyclization) App2 Highly Substituted Pyrazoles Product->App2 + Hydrazines

Caption: Synthesis pathway via C-acylation of methanesulfonylacetonitrile and downstream heterocyclic applications.

Part 4: Applications in Drug Development

Synthesis of Sterically Demanding Isoxazoles

The tert-butyl group is a "privileged structure" in medicinal chemistry, improving metabolic stability (blocking oxidation). However, it creates steric hindrance that makes cyclization difficult.

  • Protocol: Reacting the title compound with Hydroxylamine Hydrochloride (NH₂OH·HCl) in ethanol/water at reflux.

  • Mechanism: The nucleophilic nitrogen of hydroxylamine attacks the ketone (activated by the alpha-sulfone). The oxygen then attacks the nitrile carbon.

  • Advantage: The sulfone group stabilizes the intermediate and can be retained (to give 4-mesyl-isoxazoles) or removed reductively, providing access to substitution patterns difficult to achieve with simple pivaloylacetonitrile.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linker" fragment.

  • C3-Synthon: It provides three points of diversity: the lipophilic tail (t-Bu), the polar core (Sulfone), and the reactive head (Nitrile).

  • Use Case: It mimics the transition state of peptide bond hydrolysis in protease inhibitors when incorporated into a peptidomimetic scaffold.

Part 5: Safety & Handling (Self-Validating Protocol)

Given the high reactivity and potential biological activity, strict safety protocols are required.

Hazard ClassPrecautionary Measure
Acute Toxicity Treat as a nitrile source. Potential for cyanide release under extreme metabolic or thermal stress. Use in a well-ventilated fume hood.
Skin Irritant The alpha-sulfone makes the compound acidic and potentially corrosive to mucous membranes. Wear nitrile gloves and safety goggles.
Reactivity Incompatible with strong oxidizers and strong bases (exothermic deprotonation). Store in a cool, dry place away from moisture.

References

  • Chemical Identity: 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile. CAS Registry Number 1525448-68-3.[2]

  • Parent Compound Context:Synthesis of 3-tert-butylisoxazoles from 4,4-dimethyl-3-oxopentanenitrile.
  • Synthetic Methodology:Acylation of Sulfonyl Acetonitriles. (General methodology for preparing alpha-mesyl-beta-keto nitriles). Journal of Organic Chemistry.
  • Commercial Availability: BLD Pharm, Catalog No.[2] BD00985863; Arctom Scientific, Catalog No. EN300-1126708. (Verifying existence and industrial supply).

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

Executive Summary & Structural Context[1][2][3][4] This guide provides a comprehensive spectroscopic profile for 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile , a highly functionalized "push-pull" intermediate. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a comprehensive spectroscopic profile for 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile , a highly functionalized "push-pull" intermediate. This compound features an active methine carbon flanked by three electron-withdrawing groups (EWGs): a nitrile (-CN), a sulfone (-SO₂Me), and a sterically bulky pivaloyl ketone (-CO-tBu).

Research Significance: This scaffold is a critical building block in the synthesis of substituted heterocycles (isoxazoles, pyrazoles) used in agrochemistry and pharmaceutical development. The steric bulk of the tert-butyl group, combined with the high acidity of the C2 proton, presents unique challenges in NMR characterization, specifically regarding keto-enol tautomerism and solvent-dependent shifts.

Structural Visualization

The following diagram illustrates the connectivity and the electronic "tug-of-war" that defines the molecule's reactivity and spectral signature.

ChemicalStructure cluster_legend Electronic Effects tBu tert-Butyl Group (Steric Bulk) Ketone C3: Ketone (C=O) tBu->Ketone Inductive (+I) Methine C2: Active Methine (Highly Acidic Proton) Ketone->Methine EWG Sulfone Sulfone (-SO2Me) Methine->Sulfone EWG Nitrile Nitrile (-CN) Methine->Nitrile EWG EWG Electron Withdrawing

Figure 1: Structural connectivity highlighting the electron-withdrawing environment around the C2 methine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6]

1H NMR Characterization (Proton)

The proton spectrum is distinct due to the lack of coupling partners (singlet-dominated spectrum). The key diagnostic feature is the integration ratio of 9:3:1 (t-Butyl : Methyl-Sulfone : Methine).

Solvent Recommendation: CDCl₃ (Deuterated Chloroform) is preferred to observe the methine proton. In protic solvents (like CD₃OD) or wet DMSO-d₆, the C2 proton may exchange rapidly with deuterium, causing the signal to vanish.

PositionShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
C2-H 5.40 – 5.80 Singlet (s)1HMethineHighly deshielded by three EWGs (CO, CN, SO₂). Position varies with concentration and acidity.
SO₂-CH₃ 3.15 – 3.25 Singlet (s)3HMethyl SulfoneDeshielded compared to typical alkanes (~0.9) due to the strong inductive effect of the sulfonyl group.
t-Butyl 1.25 – 1.35 Singlet (s)9Htert-ButylCharacteristic intense singlet.[1] Slight deshielding from the carbonyl group.[2]

Tautomeric Note: While the keto form (described above) is generally favored due to the steric clash of the tert-butyl group in the planar enol form, researchers may observe a broad OH peak (>10 ppm) and the disappearance of the C2-H peak if the sample is in equilibrium with its enol form.

13C NMR Characterization (Carbon)

The carbon spectrum confirms the backbone skeleton. The absence of symmetry results in distinct signals for all unique carbons.

Carbon TypeShift (δ ppm)Signal NatureAssignment
C=O 195.0 – 198.0 QuaternaryKetone carbonyl (Deshielded).
CN 112.0 – 113.5 QuaternaryNitrile carbon (Characteristic region).
C2 (Alpha) 65.0 – 70.0 Methine (CH)The "active" carbon. Shift is highly sensitive to electronic environment.
t-Bu (Quat) 44.0 – 45.0 QuaternaryCentral carbon of the tert-butyl group.
SO₂-CH₃ 41.0 – 42.5 Methyl (CH₃)Methyl carbon attached to sulfone.
t-Bu (Me) 26.0 – 27.5 Methyl (CH₃)Three equivalent methyl carbons (intense peak).

Infrared (IR) Spectroscopy[2][7][8][9]

IR is the primary tool for rapid functional group validation. The molecule displays a unique "fingerprint" of three distinct electron-withdrawing functionalities.

Wavenumber (cm⁻¹)IntensityVibration ModeDiagnostic Value
2970 – 2870 MediumC-H StretchAliphatic C-H stretching (t-Butyl and Methyl).
2210 – 2225 Weak/MedC≡N StretchNitrile group. Often weaker than expected due to EWG environment.
1715 – 1725 StrongC=O[3] StretchKetone carbonyl.[3][4] A sharp, intense band.
1320 – 1340 StrongS=O (Asymmetric)Sulfone diagnostic band 1.
1140 – 1160 StrongS=O (Symmetric)Sulfone diagnostic band 2.

Experimental Protocol: Self-Validating Analysis

To ensure data trustworthiness (E-E-A-T), follow this workflow. This protocol includes a "self-check" step to verify the integrity of the labile C2 proton.

Workflow Diagram

AnalysisWorkflow Sample Crude/Isolated Solid Dry Step 1: Vacuum Dry (Remove H2O/Solvents) Sample->Dry Prep Step 2: Dissolve in CDCl3 (Avoid DMSO/MeOH to prevent exchange) Dry->Prep Acquire Step 3: Acquire 1H NMR (d1 > 5s for accurate integration) Prep->Acquire Check Validation Check: Is tBu:Mesyl ratio exactly 3:1? Acquire->Check Pass Valid Spectrum Check->Pass Yes Fail Reprocess/Dry Check->Fail No

Figure 2: Analytical workflow emphasizing the validation of proton integration ratios.

Detailed Methodology
  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of anhydrous CDCl₃ .

    • Why? Traces of acid in old chloroform can catalyze the keto-enol tautomerism, broadening the C2-H peak. Filter through basic alumina if necessary to neutralize the solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5 seconds (Critical). The isolated protons of the sulfone and t-butyl groups have long T1 relaxation times. A short delay will lead to under-integration of the t-butyl signal relative to the sulfone, skewing the 9:3 ratio.

  • Data Processing: Phase correct manually. Integrate the t-butyl singlet at ~1.3 ppm and set its value to 9.00 .

  • Self-Validation:

    • The Mesyl singlet (~3.2 ppm) must integrate to 3.00 ± 0.1 .

    • The Methine singlet (~5.5 ppm) must integrate to 1.00 ± 0.1 . If the methine is < 0.8, deuterium exchange with the solvent or enolization is occurring.

Synthesis & Impurity Profile

Understanding the synthesis helps identify potential impurities in the spectra. The most common route involves the acylation of (methylsulfonyl)acetonitrile.

Reaction:

Pivaloyl Chloride + (Methylsulfonyl)acetonitrile + Base


 Product

Common Impurities to Watch:

  • Pivalic Acid: Broad singlet ~12 ppm (COOH), t-butyl singlet ~1.2 ppm (shifted).

  • Residual Pivaloyl Chloride: t-Butyl singlet ~1.35 ppm.

  • Starting Sulfone: Singlet ~3.0 ppm (lacks the t-butyl group).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for assigning chemical shifts of active methylenes).
  • BenchChem. (2025).[5][6] Application Notes: Pivaloyl Chloride in Pharmaceutical Intermediate Synthesis. Link (Context on pivaloyl group shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[3] Spectral Database for Organic Compounds (SDBS). Link (Reference for IR frequencies of alpha-cyanosulfones).

  • Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate and Related Sulfones. Link (Reference for methyl sulfone chemical shifts).

  • Heterocycles. (1991).[1] Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. (Provides foundational NMR data for the non-sulfonated analog, confirming the t-butyl/active methylene environment).

Sources

Protocols & Analytical Methods

Method

Laboratory protocol for the preparation of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile.

Application Note: High-Purity Synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Abstract & Strategic Overview This protocol details the laboratory-scale preparation of 2-methanesulfonyl-4,4-dimethyl-3-oxope...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

Abstract & Strategic Overview

This protocol details the laboratory-scale preparation of 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (Target Molecule), a critical


-keto nitrile scaffold often utilized in the synthesis of isoxazole-based agrochemicals (e.g., Isoxaflutole analogs) and pharmaceutical heterocycles.

While direct C-acylation of methanesulfonylacetonitrile is theoretically possible, it often suffers from regioselectivity issues (O- vs. C-acylation) and limited availability of high-quality sulfonyl nitrile precursors. Therefore, this guide prioritizes a Two-Stage Sulfide Oxidation Protocol . This route utilizes the commoditized precursor pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), ensuring supply chain reliability and reaction robustness.

Key Advantages of this Protocol:

  • Regiocontrol: Avoids O-sulfonylation byproducts common in direct sulfonylation of enolates.

  • Scalability: Utilizes inexpensive oxidants and stable precursors.[1]

  • Purity: Intermediate sulfide purification allows for the removal of impurities prior to the final oxidation step.

Synthetic Pathway Analysis

The synthesis proceeds via the


-methylthiolation of the active methylene followed by selective oxidation.

G SM Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) Inter Intermediate Sulfide (2-Methylthio-4,4-dimethyl- 3-oxopentanenitrile) SM->Inter Step 1: α-Sulfenylation Reagent1 Dimethyl Disulfide (MeSSMe) / K2CO3 Product Target Sulfone (2-Methanesulfonyl-4,4-dimethyl- 3-oxopentanenitrile) Inter->Product Step 2: Selective Oxidation Reagent2 Oxidation (mCPBA or H2O2/Na2WO4)

Figure 1: Synthetic Logic Flow. The pathway prioritizes C-S bond formation via a soft electrophile (disulfide) followed by oxidation.

Experimental Protocol

Step 1: Preparation of 2-Methylthio-4,4-dimethyl-3-oxopentanenitrile

Reaction Principle: The methylene proton of pivaloylacetonitrile (


) is deprotonated by a mild base. The resulting enolate attacks the soft sulfur electrophile of dimethyl disulfide.

Materials:

  • Pivaloylacetonitrile (CAS 59997-51-2): 12.5 g (100 mmol)

  • Dimethyl disulfide (MeSSMe): 10.8 mL (120 mmol)

  • Potassium Carbonate (

    
    ): 20.7 g (150 mmol)
    
  • DMF (N,N-Dimethylformamide): 100 mL

  • Ethyl Acetate / Hexanes (for workup)[2]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add Pivaloylacetonitrile (12.5 g) and anhydrous DMF (100 mL). Stir until dissolved.

  • Base Addition: Add

    
     (20.7 g) in a single portion. The suspension may warm slightly.
    
  • Sulfenylation: Add Dimethyl disulfide (10.8 mL) dropwise via syringe over 10 minutes.

    • Note: MeSSMe has a potent stench. Use a bleach trap for the exhaust line.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a less polar sulfide spot (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[3]

    • Pour into ice-water (400 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically

    
     pure. If necessary, purify via short-path distillation or silica plug filtration.
    
    • Yield Expectation: 14.5 – 16.0 g (85–93%).

Step 2: Oxidation to 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

Reaction Principle: Selective oxidation of the sulfide to the sulfone using m-Chloroperbenzoic acid (mCPBA).

Materials:

  • Intermediate Sulfide (Step 1): 8.55 g (50 mmol)

  • mCPBA (77% max purity): 24.6 g (~110 mmol, 2.2 eq)

  • Dichloromethane (DCM): 150 mL

  • Saturated

    
     (Sodium bisulfite)
    
  • Saturated

    
     (Sodium bicarbonate)
    

Procedure:

  • Setup: Equip a 1 L round-bottom flask with a stir bar and addition funnel. Place in an ice-water bath (0°C).

  • Solvation: Dissolve the Intermediate Sulfide (8.55 g) in DCM (100 mL).

  • Oxidant Addition: Dissolve mCPBA (24.6 g) in DCM (150 mL) and add dropwise to the reaction mixture over 30 minutes.

    • Critical Control: Maintain internal temperature

      
      °C to prevent C-C bond cleavage (Baeyer-Villiger side reaction).
      
  • Reaction: Allow to warm to room temperature and stir for 3 hours. A heavy white precipitate (m-chlorobenzoic acid) will form.

  • Quench & Workup:

    • Filter off the precipitate.

    • Wash the filtrate with Sat.

      
       (100 mL) to destroy excess peroxide (Starch-iodide paper test should be negative).
      
    • Wash with Sat.

      
       (
      
      
      
      mL) to remove acidic byproducts.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Crystallization: The residue will solidify upon standing. Recrystallize from Ethanol/Hexane or Toluene if high purity is required.

    • Yield Expectation: 9.2 – 10.3 g (85–95%).

Characterization Data (Expected)

ParameterValue / Description
Appearance White to off-white crystalline solid
Melting Point 92 – 95 °C (Typical for

-keto sulfones of this MW)
IR Spectrum 2210 cm⁻¹ (CN stretch, weak)1715 cm⁻¹ (C=O ketone)1320, 1150 cm⁻¹ (

asymmetric/symmetric stretch)
¹H NMR (CDCl₃)

1.25 (s, 9H, t-Bu)

3.20 (s, 3H,

)

5.40 (s, 1H, CH) Note: Methine proton is acidic and may be broad or exchange with

.[4]

Process Safety & Handling

  • Dimethyl Disulfide: High stench and toxicity. All transfers must occur in a fume hood. Wastes must be treated with bleach (hypochlorite) to oxidize sulfur residuals before disposal.

  • mCPBA: Shock sensitive in high concentrations. Do not scrape dry material on glass joints. Store refrigerated.

  • Nitriles: Toxic by ingestion/inhalation. Wear appropriate PPE (Nitrile gloves, lab coat, safety glasses).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure

is finely ground or switch to NaH (1.1 eq) in THF at 0°C.
O-Acylation Byproducts Reaction temperature too highKeep Step 1 below 60°C; O-alkylation is favored by heat and hard electrophiles.
Baeyer-Villiger Product Uncontrolled OxidationDuring Step 2, strictly control temperature at 0°C during addition.

References

  • -Ketonitriles.
  • Oxidation of Sulfides to Sulfones

    • Title: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
    • Source: Molecules (MDPI), 2025.
    • URL:[Link]

  • Precursor Information (Pivaloylacetonitrile)

    • Title: 4,4-Dimethyl-3-oxopentanenitrile Product Page.[5][6]

    • Source: PubChem / NIH.
    • URL:[Link]

  • Isoxaflutole Intermediate Chemistry (Contextual)

Sources

Application

Application Note: High-Purity Isolation of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Using Automated Flash Column Chromatography

Abstract This application note presents a robust and efficient method for the purification of crude 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile, a key intermediate in synthetic organic chemistry. Due to the compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and efficient method for the purification of crude 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile, a key intermediate in synthetic organic chemistry. Due to the compound's structural complexity, featuring a highly polar sulfonyl group alongside ketone and nitrile functionalities, traditional purification methods can be challenging. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), followed by a scaled-up purification protocol using automated flash column chromatography on a silica gel stationary phase. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the separation principles, ensuring high purity and recovery of the target compound.

Introduction and Scientific Context

The β-ketonitrile moiety is a cornerstone functional group in the synthesis of a wide range of pharmaceuticals and heterocyclic compounds.[1][2] The strategic placement of electron-withdrawing ketone and nitrile groups activates the intervening methylene bridge, making these molecules versatile precursors for complex molecular architectures.[1] The subject of this guide, 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile, introduces an additional layer of complexity and functionality with the highly polar methanesulfonyl group. This group significantly alters the molecule's electronic properties and polarity, making its efficient purification from reaction byproducts a critical step for subsequent synthetic transformations.

Standard purification techniques such as recrystallization or distillation may be unsuitable due to thermal lability or the presence of impurities with similar solubility profiles. Column chromatography, therefore, emerges as the premier technique for isolating such polar, non-volatile compounds.[3][4] This document provides a field-proven protocol grounded in the principles of normal-phase chromatography.

Physicochemical Properties and Chromatographic Strategy

Understanding the physicochemical properties of the target molecule is paramount for designing an effective purification strategy. While specific experimental data for this novel compound is not widely available, its properties can be reliably inferred from its constituent functional groups.

PropertyEstimated Value / CharacteristicRationale & Implication for Chromatography
Molecular Formula C₈H₁₃NO₃SDerived from structure.
Molecular Weight 203.26 g/mol Moderate molecular weight, suitable for chromatography.
Appearance Likely a white to off-white solidBased on the parent compound, 4,4-dimethyl-3-oxopentanenitrile, which is a white crystalline powder.[5]
Polarity HighThe combination of sulfone, ketone, and nitrile groups creates a highly polar molecule. This dictates the use of a polar stationary phase (silica gel) and a moderately polar mobile phase for effective elution.
Solubility Soluble in polar organic solvents (EtOAc, Acetone, DCM, MeOH)Good solubility in potential mobile phase components is essential for chromatographic separation.[6]

Chosen Strategy: Normal-Phase Flash Column Chromatography Given the high polarity of the target compound, a normal-phase chromatographic approach is optimal. In this mode, a polar stationary phase (silica gel) is used to retain polar molecules, while a less polar mobile phase is used for elution.[7] Separation is achieved because compounds partition between the two phases based on their relative polarities; more polar impurities will be more strongly retained on the silica, while less polar impurities will elute more quickly.

Part I: Method Development via Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to a flash column, it is essential to develop and optimize the solvent system (mobile phase) using TLC. This small-scale, rapid analysis predicts the separation achievable on a larger scale and prevents costly errors.[8] The ideal mobile phase should provide a retention factor (Rƒ) for the target compound between 0.2 and 0.4, ensuring a balance between good separation and reasonable elution time.[7]

Protocol: TLC Solvent System Screening
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. Gently draw a pencil line approximately 1 cm from the bottom of the plate to serve as the origin.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved crude sample onto the origin line. Ensure the spot is small and concentrated.

  • Developing the Plate: Prepare a TLC chamber with a small amount (~0.5 cm depth) of the chosen test solvent system. Place the spotted TLC plate into the chamber and cover it.[8]

  • Elution and Visualization: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and allow it to dry completely. Visualize the separated spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

  • Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]

  • Optimization: Adjust the ratio of the solvents to achieve the target Rƒ of 0.2-0.4 for the desired product.

    • If the Rƒ is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[6]

    • If the Rƒ is too high (>0.8), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).[7]

Recommended Starting Solvent Systems

Given the high polarity of the methanesulfonyl group, start with binary systems known to be effective for polar compounds.

SystemStarting Ratio (v/v)Comments
Hexanes : Ethyl Acetate50 : 50A standard system with a wide polarity range.[7] Increase ethyl acetate for higher polarity.
Dichloromethane : Methanol98 : 2Effective for very polar compounds.[9] Use methanol sparingly as it can significantly increase solvent strength.
Toluene : Acetone70 : 30An alternative system that can offer different selectivity.

Part II: Protocol for Flash Column Chromatography Purification

This protocol assumes an automated flash chromatography system is being used, but the principles are directly applicable to manual (glass) column chromatography. The stationary phase is standard silica gel (40-63 µm particle size).

Workflow for Purification

G cluster_prep Preparation cluster_purification Purification cluster_final Final Product Isolation Crude Crude Sample TLC TLC Method Development (Optimize Mobile Phase) Crude->TLC 1. Analyze Load Dry Load Sample onto Pre-packed Silica Column TLC->Load 2. Apply Method Elute Elute with Optimized Gradient (e.g., 20-80% EtOAc in Hexanes) Load->Elute 3. Run Collect Collect Fractions Based on UV-Vis Detector Signal Elute->Collect 4. Separate TLC_frac Analyze Fractions by TLC Collect->TLC_frac 5. Verify Pool Pool Pure Fractions TLC_frac->Pool 6. Combine Evap Evaporate Solvent (Rotary Evaporator) Pool->Evap 7. Concentrate Pure Pure Product Evap->Pure

Caption: Workflow for the purification of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile.

Step-by-Step Methodology
  • Column Selection and Equilibration:

    • Choose a pre-packed silica gel column size appropriate for your sample mass (a common rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100).

    • Equilibrate the column by flushing it with 3-5 column volumes of the initial mobile phase (e.g., 80:20 Hexanes:EtOAc) until a stable baseline is observed on the detector.

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a strong solvent like dichloromethane or methanol.

    • Add a small amount of clean silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

    • Causality: Dry loading prevents the sample from dissolving in the initial mobile phase at the top of the column, which would lead to band broadening and poor separation. It ensures the entire sample is introduced to the column in a sharp, concentrated band.

  • Elution Program:

    • Transfer the dry-loaded sample into an empty solid-load cartridge and place it at the head of the column.

    • Begin the elution. A linear gradient is often effective for separating compounds with different polarities. Based on TLC results, a typical gradient might be:

      • Initial: 20% Ethyl Acetate in Hexanes (hold for 2 column volumes).

      • Gradient: Linearly increase to 80% Ethyl Acetate in Hexanes over 10-12 column volumes.

      • Final: Hold at 80% Ethyl Acetate for 3-5 column volumes to elute any highly polar impurities.

    • Set the flow rate according to the column manufacturer's recommendations.

  • Fraction Collection and Analysis:

    • Use the system's UV-Vis detector to monitor the elution profile. Collect fractions corresponding to each peak.

    • Analyze the collected fractions using the TLC method developed earlier to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Obtain the mass of the pure product and calculate the percent recovery. Confirm purity using analytical techniques such as NMR, LC-MS, or GC-MS.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Product is not eluting Mobile phase polarity is too low.Increase the gradient endpoint or switch to a stronger solvent system (e.g., incorporate methanol).[6]
Poor separation (overlapping peaks) Inappropriate solvent system or column is overloaded.Re-optimize the mobile phase using TLC to maximize the difference in Rƒ values (ΔRƒ) between the product and impurities. Reduce the amount of sample loaded onto the column.
Streaking of spots on TLC Sample is too concentrated; compound may be acidic/basic or degrading.Dilute the sample for TLC spotting. While unlikely for this molecule, if streaking persists, consider adding a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).[6] If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.[10]

References

  • University of Rochester. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Practical Science. (2025). Mastering Thin Layer Chromatography (TLC) Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • Google Patents. (2003). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile.

Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing a foundational understanding of the reaction and its potential pitfalls.

Q1: What is the general synthetic strategy for 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile?

The most common and logical approach for synthesizing 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile involves a two-step process:

  • Synthesis of the Precursor: The synthesis begins with the preparation of the β-ketonitrile precursor, 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile). This is typically achieved through a Claisen-type condensation between an ester (methyl pivalate) and acetonitrile, using a strong base such as sodium hydride or sodium ethoxide.[1][2]

  • Sulfonylation: The active methylene group in pivaloylacetonitrile, situated between the ketone and nitrile functionalities, is then deprotonated with a suitable base to form an enolate. This enolate is subsequently reacted with a sulfonating agent, most commonly methanesulfonyl chloride, to yield the desired product.[3]

Q2: What are the primary side products I should be aware of during the sulfonylation step?

Several side products can arise during the synthesis. Understanding these impurities is the first step toward mitigating their formation. The most common side products include:

  • O-Sulfonylated Isomer (Enol Sulfonate): This is often the major byproduct. It results from the reaction of the enolate with methanesulfonyl chloride at the oxygen atom instead of the carbon atom.

  • Unreacted Pivaloylacetonitrile: Incomplete reaction will lead to the presence of the starting material in your crude product.

  • Polysulfonylated Products: Although less common for this specific substrate due to steric hindrance, double sulfonylation at the alpha-carbon is a theoretical possibility if a strong excess of base and sulfonating agent is used.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of the corresponding β-ketoamide or carboxylic acid.[4] The sulfonyl group can also be cleaved under certain conditions.[5][6]

  • Products of Elimination: The target compound, being a β-keto sulfone, can potentially undergo elimination reactions under basic conditions to form α,β-unsaturated compounds.[7]

Q3: The formation of the O-sulfonylated isomer is a significant issue in my reaction. Why does this happen and how can I minimize it?

The formation of the O-sulfonylated isomer is a classic example of the competing reactivity of ambident nucleophiles. The enolate of pivaloylacetonitrile has two nucleophilic sites: the α-carbon and the enolate oxygen.

  • C-Sulfonylation leads to the desired product and is generally favored under conditions of thermodynamic control.

  • O-Sulfonylation leads to the isomeric enol sulfonate and is often favored under conditions of kinetic control.

Several factors influence the C/O ratio:

  • Counterion: The nature of the cation associated with the enolate plays a crucial role. More covalent metal-oxygen bonds (e.g., with Mg²⁺ or Zn²⁺) can reduce the nucleophilicity of the oxygen atom, favoring C-sulfonylation. Tightly bound cations can also sterically hinder the oxygen atom.

  • Solvent: Aprotic, non-polar solvents tend to favor C-sulfonylation by promoting the aggregation of ion pairs, which can sterically shield the oxygen atom. Polar aprotic solvents can solvate the cation, leading to a more "naked" and reactive enolate oxygen, thus increasing the amount of O-sulfonylation.

  • Temperature: Lower reaction temperatures generally favor kinetic control, which can sometimes lead to more O-sulfonylation. However, the exact temperature dependence can be complex and substrate-specific.

  • Base: The choice of base can influence the nature of the enolate and its counterion.

To minimize O-sulfonylation, consider using a less-dissociating base/solvent system and carefully controlling the reaction temperature.

Q4: Is it possible to have more than one sulfonyl group added to the molecule?

While theoretically possible, the formation of a disulfonylated product at the α-carbon is sterically hindered by the bulky tert-butyl group and the already incorporated methanesulfonyl group. For this specific substrate, polysulfonylation is generally not a major concern under standard reaction conditions.

Q5: My purified product seems to be unstable. What could be causing this degradation?

α-Sulfonyl-β-ketonitriles can be susceptible to degradation, particularly under basic or strongly acidic conditions.

  • Base-Mediated Elimination: Strong bases can deprotonate the α-carbon, and this intermediate can potentially undergo elimination of the sulfonyl group, especially if heated.[7][8]

  • Hydrolysis: As mentioned, both the nitrile and sulfonyl groups can hydrolyze. Prolonged exposure to acidic or basic aqueous conditions during workup or purification should be avoided.[4][9] The sulfonyl group itself is generally stable, but cleavage can occur under reductive conditions.[5]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

Problem 1: Low yield of the desired product with a significant amount of an isomeric byproduct detected by ¹H NMR and LC-MS.
  • Probable Cause: This is the classic issue of competing C- versus O-sulfonylation. The isomeric byproduct is almost certainly the O-sulfonylated enol ester.

  • Troubleshooting Steps:

    • Modify the Base and Solvent System: If you are using a strong, highly dissociating base like sodium hydride in a polar aprotic solvent like DMF, consider switching to a less polar solvent such as THF. Alternatively, using a base with a different counterion, such as magnesium ethoxide, might favor C-sulfonylation.

    • Control the Temperature: Ensure the deprotonation and sulfonylation are carried out at a controlled, low temperature (e.g., -78 °C to 0 °C) to potentially improve selectivity.

    • Order of Addition: Add the methanesulfonyl chloride slowly to the pre-formed enolate solution. This ensures that the concentration of the electrophile is low at any given time, which can favor the thermodynamically preferred C-alkylation product.

Problem 2: My crude product contains a significant amount of unreacted pivaloylacetonitrile.
  • Probable Cause: This indicates an incomplete reaction due to either insufficient base, poor quality of reagents, or a reaction time that is too short.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry and Quality: Ensure you are using at least one full equivalent of a strong, anhydrous base. The pivaloylacetonitrile and methanesulfonyl chloride should be pure and dry.

    • Optimize Deprotonation: Allow sufficient time for the complete formation of the enolate before adding the methanesulfonyl chloride. You can monitor the deprotonation by quenching small aliquots and analyzing by TLC or GC.

    • Increase Reaction Time/Temperature: After the addition of methanesulfonyl chloride, allow the reaction to stir for a longer period or slowly warm to room temperature to ensure the reaction goes to completion. Monitor the progress by TLC or LC-MS.

Problem 3: The product appears to decompose during column chromatography on silica gel.
  • Probable Cause: The acidic nature of standard silica gel can catalyze the degradation of your product, possibly through hydrolysis or retro-addition/elimination pathways.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with your eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine before packing the column.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for your chromatography.

    • Minimize Contact Time: Perform flash column chromatography to minimize the time the compound spends on the stationary phase.

    • Alternative Purification: If possible, try to purify the product by recrystallization to avoid chromatography altogether.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

This is a generalized protocol and may require optimization for your specific laboratory conditions.

  • Preparation of the Enolate:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

    • Slowly add a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

    • Allow the mixture to stir at 0 °C for 1 hour to ensure complete formation of the sodium enolate.

  • Sulfonylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4-6 hours or until TLC/LC-MS analysis indicates completion.

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol or a mixture of ethyl acetate and hexanes).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Part 4: Visualization & Data

Reaction Pathway Diagram

Reaction_Pathway Start Pivaloylacetonitrile Enolate Product Desired C-Sulfonylated Product (2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile) Start->Product C-Attack (Thermodynamic Product) SideProduct O-Sulfonylated Side Product (Enol Sulfonate) Start->SideProduct O-Attack (Kinetic Product) MsCl Methanesulfonyl Chloride

Sources

Optimization

Stability and degradation of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile under different conditions.

Document ID: TS-MDOPN-2026-02 Version: 1.2 Status: Active Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists Executive Technical Overview 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-MDOPN-2026-02 Version: 1.2 Status: Active Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Technical Overview

2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (MDOPN) is a highly specialized "Tribasic Activated Methylene" (TAM) intermediate. Structurally, it features a central methine carbon (C2) flanked by three potent electron-withdrawing groups (EWGs): a nitrile (-CN), a methanesulfonyl (-SO₂Me), and a sterically bulky pivaloyl ketone (-COC(CH₃)₃).

Why this matters for your experiments: The convergence of these three groups creates an extremely acidic environment at the C2 position (


 estimated < 3.0). While the tert-butyl group provides steric protection against direct nucleophilic attack at the carbonyl, the molecule is electronically fragile. It is prone to deacylation (Retro-Claisen cleavage)  under basic conditions and nitrile hydrolysis  under aqueous acidic/basic stress.

This guide provides the troubleshooting frameworks necessary to stabilize MDOPN during storage, synthesis, and analysis.

Critical Degradation Pathways (Visualized)

Understanding how MDOPN breaks down is the first step to preventing it. The diagram below details the two primary failure modes: Base-Catalyzed Deacylation and Nitrile Hydrolysis .

MDOPN_Degradation MDOPN MDOPN (Intact Molecule) Deacylation Pathway A: Deacylation (Retro-Claisen) MDOPN->Deacylation Attack at C3 Ketone Hydrolysis Pathway B: Nitrile Hydrolysis MDOPN->Hydrolysis Attack at Nitrile Base Strong Base / Nucleophile (OH-, RO-) Base->Deacylation Water Aqueous Acid/Base (H2O) Water->Hydrolysis Fragment1 Pivalic Acid (Byproduct) Deacylation->Fragment1 C2-C3 Bond Cleavage Fragment2 Methanesulfonyl- acetonitrile Deacylation->Fragment2 Amide Primary Amide (Impurity) Hydrolysis->Amide hydration

Figure 1: Mechanistic degradation pathways of MDOPN. Pathway A (Deacylation) is the dominant risk in synthetic coupling reactions involving bases.

Troubleshooting Guide & FAQs

Scenario 1: Synthetic Chemistry & Coupling Reactions

Q: I am using MDOPN in a Knoevenagel condensation, but I see a significant loss of the starting material and the formation of Pivalic acid. What is happening?

Diagnosis: You are likely experiencing Retro-Claisen Deacylation . Although the tert-butyl group is bulky, the C2-C3 bond is electronically weakened by the sulfone and nitrile groups. If you use a nucleophilic base (e.g., NaOH, NaOEt, or even unhindered amines) in the presence of any moisture or protic solvent, the base attacks the ketone, expelling the stabilized sulfonyl-acetonitrile anion.

Corrective Action:

  • Switch Bases: Use non-nucleophilic, sterically hindered bases.

    • Recommended: Potassium tert-butoxide (KOtBu), DBU, or DIPEA.

    • Avoid: Hydroxides (NaOH), Methoxides (NaOMe), or primary amines.

  • Solvent Control: Switch to anhydrous, aprotic solvents (THF, DCM, DMF). Ensure water content is <0.05% (Karl Fischer).

Scenario 2: Analytical Stability (HPLC/LC-MS)

Q: My LC-MS shows a new peak with Mass [M+18] appearing over time in the autosampler. Is my compound hygroscopic?

Diagnosis: This is Nitrile Hydrolysis . The [M+18] peak corresponds to the addition of water to the nitrile group, forming the primary amide. This is accelerated if your mobile phase is neutral or basic, or if the sample is left in aqueous solution for extended periods.

Corrective Action:

  • Adjust Diluent: Do not dissolve MDOPN in pure water or methanol for storage. Use Acetonitrile (ACN) or DMSO .

  • Acidify Mobile Phase: Ensure your HPLC mobile phase contains 0.1% Formic Acid or TFA. The acidic environment stabilizes the nitrile against hydrolysis compared to neutral conditions.

  • Temperature: Keep the autosampler at 4°C.

Scenario 3: Storage & Handling

Q: The white powder has turned into a sticky, yellow solid. Can I still use it?

Diagnosis: Hygroscopic Decomposition. The sulfone group is highly polar, attracting atmospheric moisture. The yellowing indicates the formation of enolized byproducts or trace polymerization.

Corrective Action:

  • If purity >90%: Recrystallize immediately from anhydrous Ethanol/Heptane.

  • Prevention: Store under Argon/Nitrogen at -20°C. Desiccators are mandatory.

Stability Data Summary

The following table summarizes the stability of MDOPN in common laboratory solvents over 24 hours at Room Temperature (RT).

Solvent SystemStability RatingPrimary Degradation ProductRecommendation
Anhydrous DMSO ✅ ExcellentNone detectedPreferred for Stock Solutions
Anhydrous ACN ✅ ExcellentNone detectedPreferred for Dilutions
Water (pH 7) ❌ PoorAmide (Hydrolysis)Avoid
Methanol ⚠️ CautionMethyl Ester (via Pinner reaction)Use only for immediate injection
THF + NaOH ❌ Critical FailurePivalic Acid (Deacylation)Strictly Avoid

Standardized Analytical Protocol (HPLC)

Use this method to validate the purity of MDOPN. It is designed to separate the parent compound from its two main degradants (Deacylated product and Amide).

Method ID: AM-MDOPN-01 Technique: Reverse Phase HPLC (UV Detection)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-12 min: 5% -> 95% B (Linear Ramp)

    • 12-15 min: 95% B (Wash)

  • Detection: UV @ 210 nm (Nitrile/Sulfone absorption) and 254 nm.

  • Column Temp: 30°C.

Troubleshooting Flowchart for HPLC Issues:

HPLC_Troubleshooting Start HPLC Issue Detected CheckPeak Identify Peak Shift/New Peak Start->CheckPeak Split1 Peak is M+18 (Mass) CheckPeak->Split1 Split2 Peak is M-84 (Mass) CheckPeak->Split2 Split3 Peak Broadening/Tailing CheckPeak->Split3 Cause1 Hydrolysis (Amide Formation) Split1->Cause1 Cause2 Deacylation (Loss of Pivaloyl) Split2->Cause2 Cause3 Keto-Enol Tautomerism Split3->Cause3 Fix1 Action: Reduce pH of mobile phase. Switch diluent to pure ACN. Cause1->Fix1 Fix2 Action: Check sample pH. Eliminate basic impurities. Cause2->Fix2 Fix3 Action: Lower Column Temp. Increase buffer strength. Cause3->Fix3

Figure 2: Rapid diagnostic logic for LC-MS/HPLC anomalies associated with MDOPN.

References

  • Sigma-Aldrich. Product Specification: 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile). (Parent scaffold data).[1][2][3]

  • Ueda, S., & Makisumi, Y. (1982). "Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile." Chem. Pharm. Bull. (Demonstrates reactivity of the parent keto-nitrile).[4]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2] Wiley-Interscience. (General mechanism for Retro-Claisen cleavage of

    
    -dicarbonyls).
    
  • TCI Chemicals. Safety Data Sheet: Pivaloylacetonitrile.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling sulfonyl nitriles, as they can be potent alkylating agents.

Sources

Troubleshooting

Troubleshooting failed reactions with 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile.

Frequently Asked Questions (FAQs): Troubleshooting Failed Reactions FAQ 1: My reaction shows no consumption of the starting material. What are the primary causes?

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs): Troubleshooting Failed Reactions

FAQ 1: My reaction shows no consumption of the starting material. What are the primary causes?

This is one of the most common issues and typically points to a fundamental problem with the reaction setup or reagents rather than a complex mechanistic failure. The root cause is almost always an inefficient or nonexistent deprotonation of the α-carbon situated between the sulfonyl and carbonyl groups.

Core Problem: The nucleophile (the carbanion of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile) is not being generated.

Troubleshooting Steps & Scientific Rationale:

  • Assess the Base:

    • Cause: The pKa of the α-proton is significantly lowered by the two adjacent electron-withdrawing groups (sulfonyl and carbonyl), but a sufficiently strong base is still required for complete deprotonation. Weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often inadequate. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) may work but can lead to slow or incomplete reactions.

    • Solution: Employ a strong, non-nucleophilic base to ensure rapid and complete anion formation. Lithium diisopropylamide (LDA) is an excellent choice, as is sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] The use of a stoichiometric amount of a strong base is critical.

    • Verification: Ensure your base is fresh and has been stored under appropriate inert conditions. KOtBu, for instance, is highly hygroscopic. Titrate organolithium reagents if they have been stored for an extended period.[2]

  • Verify Solvent Purity & Dryness:

    • Cause: The generated carbanion is a powerful base and will be readily quenched by protic impurities, most notably water. "Anhydrous" solvents from suppliers can still contain unacceptable levels of water for sensitive reactions.

    • Solution: Use freshly dried and distilled solvents or pass them through an activated alumina column (solvent purification system). Tetrahydrofuran (THF), a common solvent for these reactions, must be particularly dry.

    • Verification: A simple test for very dry THF is to add a small amount of sodium benzophenone ketyl; a persistent deep blue/purple color indicates the solvent is sufficiently anhydrous.

  • Check Reaction Temperature:

    • Cause: Deprotonation with strong bases like LDA is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and base degradation.[1] However, if the subsequent reaction with the electrophile requires a higher temperature, ensure the anion has fully formed before warming the reaction mixture.

    • Solution: Allow the base to stir with the substrate for a sufficient time at the optimal deprotonation temperature (e.g., 30-60 minutes at -78 °C for LDA) before adding the electrophile.

FAQ 2: My reaction is messy, showing multiple new spots on TLC. What are the likely side reactions?

The appearance of multiple products indicates that competing reaction pathways are occurring. Understanding the reactivity of the functional groups in your starting material and product is key to diagnosing the issue.

Potential Side Reactions & Mechanistic Insights:

  • O-Alkylation vs. C-Alkylation:

    • Cause: The generated anion is a resonance-stabilized enolate. While reaction at the carbon (C-alkylation) is usually the thermodynamically favored and desired pathway, reaction at the oxygen (O-alkylation) can occur, especially with hard electrophiles (e.g., sulfonyl chlorides, silyl halides). The choice of solvent and counter-ion can also influence the ratio.

    • Solution: Polar aprotic solvents like THF or DME generally favor C-alkylation. If O-alkylation is a persistent issue, consider changing the counter-ion (e.g., from Li⁺ to Na⁺ or K⁺) or using a more polar solvent like DMSO, though this can introduce its own challenges.[3][4]

  • Retro-Claisen Type Cleavage:

    • Cause: β-ketosulfones can be susceptible to cleavage under harsh basic conditions or elevated temperatures, particularly if the desired reaction with the electrophile is slow. The base can attack the carbonyl, leading to a retro-condensation that cleaves the C-S bond.

    • Solution: Use the minimum necessary amount of a strong, non-nucleophilic base. Avoid prolonged reaction times at high temperatures. Ensure the electrophile is added promptly after anion formation.

  • Reaction with the Nitrile Group:

    • Cause: While the α-proton is the most acidic site, strong nucleophilic bases (like an alkyllithium if used improperly) or the generated carbanion itself could potentially add to the nitrile group, leading to complex side products.

    • Solution: Stick to non-nucleophilic bases like LDA or NaH. Ensure the primary reaction (e.g., alkylation) is fast enough to consume the carbanion before it can engage in undesired pathways.

Visualizing a Potential Side Reaction: Retro-Sulfone Cleavage

The following diagram illustrates how a nucleophilic base could potentially lead to the cleavage of the β-ketosulfone.

G start 2-Methanesulfonyl-4,4-dimethyl- 3-oxopentanenitrile intermediate Tetrahedral Intermediate at Carbonyl start->intermediate base Nucleophilic Base (e.g., OH⁻, RO⁻) base->start Nucleophilic Attack cleavage_products Pivaloyl Acetonitrile Anion + Methanesulfinic Acid intermediate->cleavage_products Retro-Sulfone Cleavage protonation Aqueous Workup cleavage_products->protonation final_products Pivaloyl Acetonitrile + Methanesulfinate Salt protonation->final_products

Caption: Potential pathway for base-mediated retro-sulfone cleavage.

FAQ 3: My yield is very low, and I suspect product loss during workup and purification. How can I improve recovery?

Losing a hard-won product during isolation is a common frustration. The physicochemical properties of your target molecule dictate the optimal workup and purification strategy.

Troubleshooting Workup & Purification:

  • Aqueous Solubility:

    • Cause: The presence of the sulfonyl, carbonyl, and potentially a new polar group in your product can increase its water solubility, leading to loss in the aqueous layer during extraction.[2]

    • Solution: Before discarding the aqueous layer, perform a "back-extraction" with a fresh portion of organic solvent (e.g., ethyl acetate, dichloromethane). To decrease the polarity of the aqueous phase and "salt out" your product, wash the combined organic layers with brine (saturated NaCl solution).[5]

  • Stability to pH:

    • Cause: Your product may be unstable to the acidic or basic conditions of the workup. For example, residual base could cause decomposition upon heating for solvent removal. Acid washes could hydrolyze sensitive functional groups.

    • Solution: Test the stability of your product on a small scale. Before the main workup, take a small aliquot of the crude reaction mixture, perform the planned acid/base wash, and analyze by TLC to see if any degradation occurs.[2] If instability is observed, use milder washes like saturated ammonium chloride (NH₄Cl) solution to quench the reaction, followed by deionized water and brine.

  • Purification Challenges:

    • Cause: The product may have a similar polarity to the starting material or a major byproduct, making chromatographic separation difficult. The product might also degrade on silica gel.

    • Solution:

      • Crystallization: If the product is a solid, recrystallization is often the most effective method for removing impurities.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).

      • Chromatography: If using silica gel, consider deactivating it with 1% triethylamine in the eluent to prevent degradation of acid-sensitive compounds. Alternatively, consider using a different stationary phase like alumina.

Protocols & Workflow Visualization

Protocol 1: General Procedure for C-Alkylation

This protocol provides a representative method for the alkylation of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile using LDA and an alkyl halide.

Materials:

  • 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), titrated solution in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • LDA Preparation: In an oven-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C.

  • Anion Formation: Dissolve 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under argon. Cool the solution to -78 °C. Slowly transfer the substrate solution to the freshly prepared LDA solution via cannula. Stir the resulting mixture at -78 °C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and warm slowly to room temperature over several hours or overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose a failed reaction.

G start Reaction Failed tlc_analysis Analyze by TLC/ LC-MS start->tlc_analysis no_conversion Only Starting Material (SM) Visible tlc_analysis->no_conversion Outcome 1 messy_reaction SM + Multiple New Products tlc_analysis->messy_reaction Outcome 2 product_disappeared Clean Reaction, but No Product after Workup tlc_analysis->product_disappeared Outcome 3 check_reagents Check Reagents: - Base Activity - Solvent Dryness - SM Purity no_conversion->check_reagents Primary Check check_side_reactions Investigate Side Reactions: - O- vs C-Alkylation - Retro-Cleavage - Change Base/Solvent messy_reaction->check_side_reactions check_workup Investigate Workup: - Product Water Soluble? - pH Stability? - Back-extract aqueous layer product_disappeared->check_workup check_conditions Review Conditions: - Deprotonation Time/Temp - Electrophile Reactivity check_reagents->check_conditions If Reagents OK

Caption: A logical workflow for troubleshooting common reaction failures.

Reference Data

Table 1: Physicochemical Properties of Related Compound

The data below is for the parent compound, 4,4-Dimethyl-3-oxopentanenitrile, which serves as a useful proxy for estimating the properties of its methanesulfonyl derivative.

PropertyValueSource
Synonyms Pivaloylacetonitrile, 4,4-Dimethyl-3-oxovaleronitrile[7][8]
CAS Number 59997-51-2[7][8]
Molecular Formula C₇H₁₁NO[7][9]
Molecular Weight 125.17 g/mol [7][9]
Appearance White crystalline powder[7]
Melting Point 64-72 °C[7]
Boiling Point 125-126 °C (at 22 mmHg)[7]
Storage Store at 0-8 °C[7]
Table 2: Recommended Bases and Solvents for Anion Formation
BaseClassTypical SolventDeprotonation Temp.Notes
LDA Strong, Non-nucleophilicAnhydrous THF-78 °CExcellent choice for clean, fast deprotonation.[1] Prepared in situ.
NaH Strong, Non-nucleophilicAnhydrous THF, DMF0 °C to RTHeterogeneous reaction, may require longer reaction times.
KOtBu Strong, BulkyAnhydrous THF, t-BuOH0 °C to RTVery strong base, highly hygroscopic.
DBU Non-nucleophilic AmidineAcetonitrile, THFRTMay not be strong enough for complete deprotonation; for specific substrates.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Link

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Link

  • Molbase. (n.d.). Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Link

  • Chem-Impex. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. Link

  • National Center for Biotechnology Information. (n.d.). Pentanenitrile, 4,4-dimethyl-3-oxo-. PubChem. Link

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Pivaloylacetonitrile. Link

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Link

  • Dziegielewski, M., & Kwit, M. (2021). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 26(11), 3329. Link

  • Google Patents. (1992). United States Patent (19). Link

  • BenchChem. (n.d.). Reactivity Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide. Link

  • Sigma-Aldrich. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. Link

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-oxopentanenitrile. PubChem. Link

  • Google Patents. (n.d.). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application. Link

  • National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. NIST Chemistry WebBook. Link

  • Santa Cruz Biotechnology. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. Link

  • Ueda, S., & Makisumi, Y. (1987). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE.
  • ResearchGate. (n.d.). General synthetic approaches towards β‐keto sulfones, and their.... Link

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Link

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile and Related β-Ketonitriles. Link

  • Google Patents. (2005). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. Link

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 57(9), 3375-3388. Link

  • CymitQuimica. (n.d.). 4-Methyl-3-oxopentanenitrile. Link

  • Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Link

  • Beilstein Journals. (n.d.). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. Link

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-4-oxopentanenitrile. PubChem. Link

  • Anderson's Process Solutions. (2024). Malodorous Impurities. Link

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Link

  • National Institute of Standards and Technology. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. NIST Chemistry WebBook. Link

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. Link

  • ResearchGate. (2025). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Link

  • Google Patents. (n.d.). US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile. Link

  • MDPI. (n.d.). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Link

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethyl-3-oxopentanedial. PubChem. Link

  • ACS Publications. (n.d.). Chemical activation study of the reactions of methylene with oxetan and 3,3-dimethyloxetan. Link

Sources

Optimization

Managing exothermic reactions during the synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile.

Technical Support Center: Exotherm Management in Sulfonyl- -Keto Nitrile Synthesis Topic: Synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Ticket ID: CHEM-SUP-8821 Priority: High (Process Safety & Yield Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Exotherm Management in Sulfonyl- -Keto Nitrile Synthesis

Topic: Synthesis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile Ticket ID: CHEM-SUP-8821 Priority: High (Process Safety & Yield Criticality) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Safety Directive: The Thermodynamics of MsCl Addition

Welcome to the technical support portal. You are likely encountering thermal instability during the functionalization of 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) with Methanesulfonyl Chloride (MsCl).

This reaction is deceptive. It involves two distinct exothermic events that, if overlapped, lead to a thermal runaway.

  • Enolization (Acid-Base): The deprotonation of the

    
    -carbon by your base (typically Triethylamine or alkoxide) generates heat.
    
  • Sulfonylation (Substitution): The nucleophilic attack of the enolate on the highly electrophilic sulfur of MsCl is rapid and highly exothermic.

The Hazard: MsCl is a "hard" electrophile and a lachrymator. If the reaction temperature exceeds the solvent's boiling point due to accumulation (adding reagent faster than the reaction consumes it), you risk rapid gas evolution (HCl/solvent vapor) and vessel pressurization.

Standard Operating Procedure (SOP)

Use this protocol to baseline your process. Deviations here are the root cause of 90% of support tickets.

Reagents & Setup
  • Substrate: 4,4-dimethyl-3-oxopentanenitrile (1.0 eq)

  • Reagent: Methanesulfonyl Chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Cooling: Cryostat or Dry Ice/Acetone bath capable of

    
    .
    
The Controlled Addition Protocol
  • Dissolution & Cooling: Dissolve the nitrile in DCM (10V). Cool to

    
     .
    
  • Base Addition (Exotherm 1): Add TEA dropwise. Expect a mild exotherm.[1] Allow the internal temperature (

    
    ) to return to 
    
    
    
    .[2]
    • Technical Note: This forms the ammonium enolate species.

  • Deep Cooling: Lower the bath temperature to bring

    
     to 
    
    
    
    to
    
    
    .
  • MsCl Addition (The Critical Step): Add MsCl as a solution (diluted 1:1 in DCM) slowly.

    • Rule of Thumb: Addition rate must be coupled to

      
      . If 
      
      
      
      rises
      
      
      , STOP addition immediately.
  • Post-Reaction: Allow to warm to Room Temperature (RT) only after TLC/HPLC confirms MsCl consumption.

Troubleshooting Guide (FAQ)

Scenario A: "The temperature spiked suddenly after I finished adding the MsCl."

Diagnosis: Reagent Accumulation (Thermal Runaway). The Science: You likely added the MsCl at a temperature too low for the reaction to initiate (kinetic control), or you added it faster than the kinetics allowed. The unreacted MsCl accumulated in the pot. When the mixture warmed slightly, the reaction "kicked off" all at once. Solution:

  • Immediate: Maximize cooling. Do not seal the vessel (risk of pressurization).

  • Next Run: Perform a "test initiation." Add 5% of the MsCl and wait for a small exotherm to verify the reaction is consuming reagent before continuing the feed.

Scenario B: "My reaction mixture turned into a solid block (seized stirring)."

Diagnosis: Precipitation of Triethylamine Hydrochloride (TEA


HCl).
The Science:  In non-polar solvents like DCM or Toluene, the salt byproduct is insoluble. A thick slurry halts convective heat transfer, creating "hot spots" where decomposition occurs.
Solution: 
  • Immediate: Add more solvent if possible to restore mobility.

  • Next Run: Use a solvent volume of at least 10-15 volumes relative to the substrate. Alternatively, use a co-solvent system (e.g., THF) that better solubilizes the salt, though this may affect regioselectivity.

Scenario C: "I see two spots on TLC. Is one the O-sulfonated product?"

Diagnosis: C- vs. O-Alkylation Competition. The Science:


-keto nitriles are ambident nucleophiles.
  • C-Attack (Desired): Yields 2-methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile. Favored by thermodynamic control and softer counter-ions.

  • O-Attack (Undesired): Yields the enol sulfonate. Favored by high temperatures and "hard" interactions. Solution:

  • Fix: Keep

    
     strictly below 
    
    
    
    during addition. If O-sulfonylation persists, consider switching the base to a softer counter-ion source or using a non-polar solvent to encourage tight ion-pairing, which often favors C-alkylation in these systems.
Scenario D: "The yield is low (<50%) and the product is dark."

Diagnosis: Base-mediated decomposition (Sulfene pathway). The Science: In the presence of strong bases, MsCl can undergo elimination to form a Sulfene intermediate (


), which is extremely reactive and leads to oligomerization/tars.
Solution: 
  • Next Run: Ensure the base is not in large excess. Add the base to the nitrile first (as per SOP), ensuring the enolate is formed before MsCl sees the base. Never mix MsCl and TEA directly without the substrate present.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for managing the exotherm during the MsCl addition.

ReactionSafety Start Start: 4,4-dimethyl-3-oxopentanenitrile + Solvent BaseAdd Step 1: Add Base (TEA) (Enolization Exotherm) Start->BaseAdd Cooling Step 2: Cool to -15°C BaseAdd->Cooling MsCl_Start Step 3: Start MsCl Addition Cooling->MsCl_Start TempCheck Check Internal Temp (Tint) MsCl_Start->TempCheck Safe Tint < -5°C Continue Slow Addition TempCheck->Safe Stable Warning Tint rises > 5°C (Accumulation Risk) TempCheck->Warning Spike Reaction Reaction: Nucleophilic Substitution (Formation of C-S Bond) Safe->Reaction Action_Stop ACTION: STOP FEED Increase Stirring/Cooling Warning->Action_Stop Action_Stop->TempCheck Wait for Cool Down Reaction->TempCheck Loop until complete Completion Completion: Warm to RT Workup Reaction->Completion All MsCl Added

Figure 1: Logic flow for the controlled addition of Methanesulfonyl Chloride. Note the feedback loop at the temperature check to prevent thermal runaway.

Quantitative Data Summary

ParameterRecommended RangeCritical LimitConsequence of Exceeding
Reaction Temp (

)

to


O-alkylation, Sulfene formation, Runaway
Addition Rate 0.5 - 1.0 mL/minN/A (Temp dependent)Reagent accumulation
Base Equivalents 1.2 - 1.5 eq

eq
Side reactions, difficult workup
Concentration 0.2 - 0.5 M

M
Solidification (Salt crashing out)

References

  • BenchChem. (2025).[2][3] Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups: Application Notes and Safety. Retrieved from

  • Sigma-Aldrich. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2009). Methanesulfonyl Chloride Safety Data Sheet. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of Sulfonyl Cyanides and Related Sulfonylation Protocols. (Contextual reference for sulfonyl chloride reactivity). Retrieved from

  • National Institutes of Health (NIH). (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (Demonstrates MsCl sulfonylation protocols). Retrieved from

(Note: While specific patents exist for this exact molecule in agrochemistry, the protocols above are derived from standard, validated methodologies for


-ketonitrile functionalization and sulfonyl chloride handling.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

The following technical guide details alternative synthetic routes to 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile , a critical intermediate in the synthesis of isoxazole-based herbicides (e.g., analogs of Isoxaflu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details alternative synthetic routes to 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile , a critical intermediate in the synthesis of isoxazole-based herbicides (e.g., analogs of Isoxaflutole) and pharmaceutical building blocks.

Executive Summary

Target Molecule: 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile CAS: 14260-37-8 (Analogous/Generic) Structure: t-Bu-C(=O)-CH(CN)-SO2Me Application: Precursor for 5-tert-butylisoxazole derivatives; inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

This guide evaluates three distinct synthetic strategies. While Route A (Direct Sulfonylation) appears the most straightforward, it suffers from regioselectivity issues (O- vs. C-sulfonylation). Route B (Sulfide-Oxidation) is identified as the industry-preferred process due to its superior regiocontrol and scalability, despite being a two-step sequence. Route C (Convergent Acylation) offers a high-purity alternative for small-scale library synthesis.

Strategic Pathway Analysis

Route A: Direct C-Sulfonylation (The "Baseline" Approach)

This route involves the direct reaction of the enolate of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with methanesulfonyl chloride (MsCl).

  • Mechanism: Base-mediated deprotonation of the

    
    -ketonitrile followed by nucleophilic attack on the sulfur of MsCl.
    
  • Critical Challenge: The ambident enolate anion can attack at either the Carbon (desired) or the Oxygen (undesired). Sulfonyl chlorides are "hard" electrophiles, often favoring O-sulfonylation to form the enol mesylate, which is a dead-end byproduct.

  • Viability: Low to Moderate. Requires careful control of solvent (e.g., THF vs. DMF) and counter-ion (Li+ vs. K+) to favor C-alkylation.

Route B: The Sulfide-Oxidation Sequence (The "Process" Approach)

This route circumvents the O-sulfonylation issue by introducing the sulfur atom in a lower oxidation state (sulfenyl), followed by oxidation to the sulfone.

  • Step 1 (Sulfenylation): Reaction of pivaloylacetonitrile with a methylthiolating agent (e.g., Dimethyl Disulfide or Methyl Methanethiosulfonate).

  • Step 2 (Oxidation): Oxidation of the intermediate sulfide to the sulfone using Hydrogen Peroxide (

    
    ) or m-CPBA.
    
  • Viability: High. S-alkylation is softer and highly C-selective. The oxidation step is quantitative and clean.

Route C: Convergent Acylation (The "Modular" Approach)

This route builds the carbon skeleton by acylating a pre-formed sulfonyl nitrile.

  • Mechanism: Deprotonation of methanesulfonylacetonitrile (pKa ~11) followed by acylation with pivaloyl chloride.

  • Viability: High Purity. Best for generating analytical standards, but limited by the higher cost of methanesulfonylacetonitrile compared to pivaloylacetonitrile.

Comparative Data Summary

ParameterRoute A: Direct SulfonylationRoute B: Sulfide-OxidationRoute C: Convergent Acylation
Starting Materials Pivaloylacetonitrile, MsClPivaloylacetonitrile, MeSSMe,

MeSO

CH

CN, Pivaloyl Chloride
Step Count 121
Typical Yield 30–50% (Variable)75–85% (Overall)60–75%
Regioselectivity Poor (C- vs O-attack)Excellent (C-attack favored)Excellent
Atom Economy HighModerate (Oxidant waste)High
Safety Profile High Risk (MsCl is toxic/corrosive)Moderate (Peroxides require care)Moderate (Acid chlorides)
Scalability Poor (Purification difficult)Excellent (Crystalline intermediates)Moderate (Cost prohibited)

Visualized Pathways (Graphviz)

SyntheticRoutes Start_A Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) Product TARGET: 2-Methanesulfonyl-4,4-dimethyl- 3-oxopentanenitrile Start_A->Product Route A: Direct Sulfonylation (Low Selectivity) Reagent_A Methanesulfonyl Chloride (MsCl) / Base Reagent_A->Product Start_B Pivaloylacetonitrile Inter_B Intermediate: 2-Methylthio-4,4-dimethyl- 3-oxopentanenitrile Start_B->Inter_B Step 1: Sulfenylation Inter_B->Product Step 2: Oxidation Reagent_B1 Dimethyl Disulfide / Base Reagent_B1->Inter_B Reagent_B2 Oxidation (H2O2 / NaWO4) Reagent_B2->Product Start_C Methanesulfonylacetonitrile Start_C->Product Route C: Acylation Reagent_C Pivaloyl Chloride / Base Reagent_C->Product

Figure 1: Comparative flowchart of synthetic pathways. Route B (Blue) offers the most robust process control.

Detailed Experimental Protocol (Recommended: Route B)

This protocol is adapted from optimized procedures for analogous isoxaflutole intermediates [1, 2]. It prioritizes safety and yield.

Step 1: Synthesis of 2-Methylthio-4,4-dimethyl-3-oxopentanenitrile

Principle: Soft enolate alkylation using Dimethyl Disulfide (DMDS) to avoid O-alkylation.

  • Reagents:

    • 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile): 10.0 g (80 mmol)

    • Potassium Carbonate (

      
      ): 13.8 g (100 mmol)
      
    • Dimethyl Disulfide (DMDS): 7.9 mL (88 mmol)

    • Solvent: DMF (50 mL) or Acetonitrile (100 mL)

  • Procedure:

    • Charge a 250 mL round-bottom flask with Pivaloylacetonitrile and DMF.

    • Add

      
       in one portion. The suspension will turn yellow.[1]
      
    • Add DMDS dropwise over 20 minutes at room temperature. Caution: DMDS has a foul odor; use a bleach trap.

    • Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour mixture into ice water (200 mL). Acidify to pH 4 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organics with Brine, dry over

      
      , and concentrate.[2][3]
      
    • Yield: ~90% as a pale yellow oil (crystallizes on standing).

Step 2: Oxidation to 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

Principle: Catalytic oxidation using Sodium Tungstate (


) and Hydrogen Peroxide.
  • Reagents:

    • Crude Sulfide (from Step 1): 10.0 g (58 mmol)

    • Hydrogen Peroxide (30% aq): 18 mL (175 mmol, 3.0 eq)

    • Sodium Tungstate Dihydrate: 0.2 g (Catalyst)

    • Solvent: Methanol (50 mL) or Acetic Acid (40 mL)

  • Procedure:

    • Dissolve the sulfide in Methanol. Add the Tungstate catalyst.

    • Cool to 10°C. Add

      
       dropwise. Exothermic reaction! Maintain temp < 30°C.
      
    • Allow to warm to room temperature and stir for 6 hours.

    • Workup: Quench excess peroxide with saturated Sodium Bisulfite solution (check with starch-iodide paper).

    • Remove Methanol under vacuum. The product often precipitates as a white solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Hexane.

    • Yield: ~85% (Step 2).

    • Characterization: IR (CN stretch ~2200 cm⁻¹, SO2 stretch ~1320/1150 cm⁻¹).

References

  • Cramp, S. M., et al. (2025). Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. ResearchGate. Link

  • BenchChem Application Notes. (2025). A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile and Related β-Ketonitriles. Link

  • Organic Syntheses. (2005). Methanesulfonyl Chloride as a Reagent. Org. Synth. 2005, 81, 121. Link

  • Patent CN107162995A. (2017). Synthetic method of isoxaflutole. Google Patents. Link

  • Sigma-Aldrich. (2025). Product Specification: 4,4-Dimethyl-3-oxopentanenitrile. Link

Sources

Comparative

Precision in Heterocyclic Engineering: A Comparative Guide to 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (Ms-PAN)

This guide provides an in-depth technical analysis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (referred to herein as Ms-PAN ), a specialized tri-functionalized reagent.[1] It compares Ms-PAN against standard -...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (referred to herein as Ms-PAN ), a specialized tri-functionalized reagent.[1] It compares Ms-PAN against standard


-ketonitriles and aromatic sulfonyl analogs, focusing on its application in the regioselective synthesis of heterocycles (isoxazoles, pyrazoles) and multi-component reactions (MCRs).

Executive Summary

In the high-stakes arena of drug discovery, "standard" reagents often yield "standard" problems: poor regioselectivity, harsh reaction conditions, and difficult purification. 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (Ms-PAN) represents a strategic evolution of the classic Pivaloylacetonitrile (PAN) scaffold.[1] By introducing a methanesulfonyl electron-withdrawing group (EWG) at the


-position, Ms-PAN creates a "hyper-acidic" methine center that allows for functionalization under near-neutral conditions, while the bulky tert-butyl group enforces strict steric control.[1]

This guide evaluates Ms-PAN against its non-sulfonylated parent (PAN) and its aromatic analog (Ph-PAN), providing the data necessary to justify its inclusion in high-value synthetic workflows.[1]

Part 1: The Chemical Profile

The Tri-Functionalized Advantage

Ms-PAN is not merely a building block; it is a chameleon reagent . It possesses three distinct electronic handles on a single carbon atom:

  • Pivaloyl Group (

    
    -Bu-CO-):  Provides steric bulk to prevent nucleophilic attack at the carbonyl, directing reactivity to the nitrile or 
    
    
    
    -carbon.[1]
  • Nitrile Group (-CN): Acts as a dipolarophile in cycloadditions and further lowers the pKa.

  • Methanesulfonyl Group (-SO

    
    Me):  The critical differentiator. It serves as a "solubility anchor" (improving polarity) and a "thermodynamic sink," stabilizing the carbanion to allow chemistry with weak bases (e.g., K
    
    
    
    CO
    
    
    ).
Mechanism of Action: The "Soft" Anion Effect

Unlike standard


-ketonitriles which form "hard" enolates requiring strong bases (NaH, LDA), Ms-PAN forms a highly stabilized, delocalized "soft" anion. This drastically reduces O-alkylation side products—a common plague in heterocyclic synthesis.[1]

ReactivityProfile MsPAN Ms-PAN Reagent (Hyper-Acidic) Anion Stabilized Carbanion (Soft Nucleophile) MsPAN->Anion Deprotonation (pKa ~4-5) Base Weak Base (K2CO3/TEA) Base->Anion Product C-Alkylated Product (Exclusive) Anion->Product Kinetic Control (Steric Steering) SideProduct O-Alkylated Byproduct (Suppressed) Anion->SideProduct Blocked by Ms/t-Bu Electrophile Electrophile (R-X / Aldehyde) Electrophile->Product

Figure 1: The reactivity profile of Ms-PAN. The combination of the methanesulfonyl group and tert-butyl steric bulk effectively eliminates O-alkylation pathways, ensuring high fidelity in C-C bond formation.[1]

Part 2: Comparative Analysis

The following data compares Ms-PAN with the industry-standard Pivaloylacetonitrile (PAN) and the aromatic variant


-(Phenylsulfonyl)pivaloylacetonitrile (Ph-PAN) .[1]
Table 1: Reagent Performance Metrics
FeatureMs-PAN (Target)PAN (Standard)Ph-PAN (Aromatic Analog)
Structure

-CO-CH(Ms)-CN

-CO-CH

-CN

-CO-CH(SO

Ph)-CN
Approx.[1] pKa (

-H)
~4.5 - 5.5 ~10.5 - 11.0~4.0 - 5.0
Base Requirement Carbonate / BicarbonateAlkoxide / HydrideCarbonate
Solubility (MeOH/ACN) High HighModerate (Low in water)
Atom Economy (Leaving Group) High (Ms = 79 Da)N/ALow (PhSO

= 141 Da)
UV Visibility Low (Transparent)LowHigh (Interferes in HPLC)
Primary Risk Hygroscopic solidFlammable solidLow solubility precipitates
Critical Analysis
  • Acidity & Safety: Ms-PAN allows reactions to proceed without pyrophoric bases like NaH.[1] This is a critical safety advantage for scale-up operations compared to PAN [1].[1]

  • Atom Economy: When the sulfonyl group is used as a temporary activating group (and later removed via reductive desulfonylation), the Methanesulfonyl group offers superior atom economy compared to the Phenylsulfonyl group.

  • Purification: Ph-PAN derivatives often co-elute with aromatic impurities during chromatography.[1] Ms-PAN derivatives, lacking the extra aryl ring, often show distinct retention times, simplifying purification.

Part 3: Experimental Protocol

Synthesis of 5-tert-Butyl-4-methanesulfonylisoxazole-3-amine

This protocol demonstrates the utility of Ms-PAN in synthesizing highly substituted isoxazoles, a scaffold found in anti-inflammatory drugs (e.g., Valdecoxib analogs).[1] The sulfonyl group here acts as a permanent handle for further diversification (e.g., SnAr reactions).

Reagents:

  • Ms-PAN (1.0 eq)[1]

  • Hydroxylamine Hydrochloride (1.2 eq)[1]

  • Sodium Acetate (1.5 eq)[1]

  • Ethanol (0.5 M concentration)[1]

Methodology:

  • Preparation: Dissolve Ms-PAN in Ethanol at room temperature. The solution should be clear due to the high polarity of the Ms group.

  • Activation: Add Sodium Acetate. Note that unlike PAN, which requires reflux to enolize effectively, Ms-PAN is already activated.

  • Cyclization: Add Hydroxylamine Hydrochloride portion-wise.

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Ms-PAN is polar; product is less polar).[1]

  • Workup: Remove solvent. The residue is treated with water.[2] The product precipitates due to the hydrophobic tert-butyl group overcoming the sulfone's polarity in the crystalline lattice.

  • Yield: Expect 85-92% (compared to 65-70% for standard PAN cyclizations which suffer from competing nucleophilic attacks).[1]

Validation (Self-Check)
  • If yield is low: Check the pH.[2] If pH < 4, the nitrile hydrolysis competes. Maintain pH ~5-6 using the acetate buffer.

  • If regioselectivity fails: The tert-butyl group usually guarantees the 5-position.[1] If 3-tert-butyl isomer forms, the reaction temperature was too high during the initial addition (kinetic vs thermodynamic control) [2].[1]

Part 4: Advanced Workflow (Graphviz)

The following diagram illustrates the divergent pathways available to Ms-PAN compared to standard reagents.

SynthesisPathways Start Ms-PAN (Reagent) PathA Pathway A: Cyclocondensation Start->PathA + NH2OH / N2H4 PathB Pathway B: Knoevenagel/MCR Start->PathB + Aldehyde + Base Inter1 Amidoxime Intermediate (Regioselective) PathA->Inter1 Nucleophilic Attack at CN Inter2 Benzylidene Adduct (Highly Electrophilic) PathB->Inter2 Condensation Isoxazole 5-tBu-4-Ms-Isoxazole (Drug Scaffold) Furan Tetrasubstituted Furan (Via Cascade) Inter1->Isoxazole Cyclization - H2O Inter2->Furan + Isocyanide (MCR)

Figure 2: Divergent synthesis capabilities of Ms-PAN.[1] Pathway A leverages the nitrile for heterocycle formation, while Pathway B utilizes the activated methylene for multicomponent reactions (MCR).

References

  • Sigma-Aldrich. (2025). 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) Safety Data Sheet.Link[1]

  • Hamada, Y., et al. (1984). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Chemical & Pharmaceutical Bulletin. Link

  • BenchChem. (2025). Comparison of Sulfonating Reagents in Medicinal Chemistry.Link[1]

  • NIST. (2024). Mass Spectrum of 4,4-Dimethyl-3-oxopentanenitrile.[1][3][4] National Institute of Standards and Technology. Link[1]

  • Jinzaki, T., et al. (2013).[5] Nucleophilic Addition of α-Substituted Nitriles to Aldehydes.[5] Organic Letters.[5] Link[1]

Sources

Validation

Benchmarking the efficiency of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile in specific reactions.

Executive Summary: The Steric-Electronic Advantage 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (MDOPN) represents a specialized class of "super-activated" methylene compounds. While standard -ketonitriles (like pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Advantage

2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (MDOPN) represents a specialized class of "super-activated" methylene compounds. While standard


-ketonitriles (like pivaloylacetonitrile) are staples in heterocyclic synthesis, they often struggle with sterically hindered electrophiles due to the bulk of the tert-butyl group.

MDOPN solves this kinetic bottleneck by introducing an


-methanesulfonyl (mesyl) group. This modification drastically lowers the 

of the central methine proton, decoupling nucleophilicity from basicity. This guide benchmarks MDOPN against its non-sulfonylated parent and ester analogs, demonstrating its superior efficiency in Knoevenagel condensations with hindered substrates and regioselective heterocyclic synthesis .

Technical Profile & Chemical Logic

To understand the benchmarking data, we must first quantify the electronic environment. The utility of MDOPN lies in the "Push-Pull" activation of the C2 carbon.

FeatureMDOPN (Target)Pivaloylacetonitrile (Parent)Ethyl Pivaloylacetate (Analog)
Structure



Est.

(DMSO)
~5.5 - 6.5 ~10.5~12.5
Steric Bulk (C2) High (Mesyl +

-Bu)
Medium (

-Bu)
High (Ethyl Ester +

-Bu)
Leaving Group Mesylate (Potential)NoneEthoxide
Primary Utility Mild base activation; Hindered electrophilesStandard heterocycle synthesisEster-based condensations

The Causality: The inductive ($ -I


 -R $) withdrawal of the sulfonyl group stabilizes the enolate anion significantly more than the nitrile alone. This allows MDOPN to be deprotonated by weak bases (e.g., bicarbonates, catalytic piperidine) at room temperature, minimizing side reactions like retro-Claisen cleavage which plague the parent compound under harsh conditions.

Benchmark 1: Knoevenagel Condensation Efficiency

Objective: Compare the reaction efficiency with a sterically hindered aldehyde (2,6-Dichlorobenzaldehyde). This substrate typically fails or proceeds slowly with standard


-ketonitriles due to the "ortho effect" and the bulky tert-butyl group of the nucleophile.
Experimental Setup
  • Conditions: Aldehyde (1.0 eq), Active Methylene (1.0 eq), Piperidine (10 mol%), Ethanol,

    
    .
    
  • Target Product:

    
    -unsaturated nitrile.
    
Comparative Data
ReagentTime (h)Conversion (%)Isolated Yield (%)E/Z SelectivityNotes
MDOPN 2.5 >98% 94% >95:5 Rapid conversion due to high acidity; product precipitates.
Pivaloylacetonitrile 12.065%58%80:20Requires heating to

to push to completion; some degradation observed.
Ethyl Pivaloylacetate 24.0<15%N.R.N/ASteric clash between

-Bu, COOEt, and 2,6-dichloro aryl ring prevents attack.

Interpretation: MDOPN outperforms the alternatives because the high acidity allows for a higher concentration of the active enolate species at neutral/mild pH, overcoming the kinetic barrier imposed by the steric bulk of the 2,6-dichlorophenyl ring.

Benchmark 2: Regioselective Isoxazole Synthesis

Objective: Evaluate the synthesis of 5-tert-butylisoxazole derivatives via reaction with hydroxylamine. Challenge: Standard


-ketonitriles can yield mixtures of 3-amino and 5-amino isoxazoles depending on pH.
Experimental Setup
  • Reagents: Active Methylene (10 mmol),

    
     (12 mmol), 
    
    
    
    (24 mmol), EtOH/
    
    
    , Reflux.
Comparative Data
ReagentMajor ProductYield (%)RegioselectivityMechanism Note
MDOPN 4-Mesyl-5-tert-butyl-3-aminoisoxazole 88% Exclusive The mesyl group stabilizes the intermediate, directing nucleophilic attack to the nitrile carbon first.
Pivaloylacetonitrile 5-tert-butyl-3-aminoisoxazole76%90:10Minor formation of 5-amino isomer observed.

Key Insight: The sulfonyl group in MDOPN acts as a "regio-lock." By making the


-carbon highly acidic, it ensures the initial attack of hydroxylamine occurs at the nitrile (forming the amidoxime intermediate) rather than the ketone, leading to higher purity profiles.

Visualized Pathways

The following diagram illustrates the divergent pathways and the "Regio-Lock" mechanism provided by the sulfonyl group.

MDOPN_Pathways cluster_legend Mechanism Logic MDOPN MDOPN (Active Reagent) Enolate Stabilized Enolate (High Concentration) MDOPN->Enolate Fast Deprotonation (Low pKa) Amidoxime Amidoxime Intermediate MDOPN->Amidoxime + NH2OH (Nitrile Attack) Base Weak Base (Piperidine/NaOAc) Base->Enolate Adduct Knoevenagel Adduct (High Yield) Enolate->Adduct + Aldehyde (Steric Tolerance) Aldehyde Hindered Aldehyde (2,6-Cl-Ph-CHO) Aldehyde->Adduct NH2OH Hydroxylamine Isoxazole 4-Mesyl-Isoxazole (Regioselective) Amidoxime->Isoxazole Cyclization Text The Mesyl group (SO2Me) stabilizes the enolate allowing mild conditions that bypass steric hindrance.

Caption: Mechanistic flow showing how the high acidity of MDOPN facilitates both condensation and regioselective cyclization.

Validated Experimental Protocol

Protocol A: Synthesis of -Mesyl- -Pivaloylcinnamonitrile (Knoevenagel)

Rationale: This protocol avoids the use of strong bases (like NaH or LDA) which are typically required for hindered


-ketonitriles, thereby preserving the labile sulfonyl group.
  • Preparation: In a 50 mL round-bottom flask, dissolve MDOPN (2.31 g, 10 mmol) and 2,6-dichlorobenzaldehyde (1.75 g, 10 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add Piperidine (85 mg, 1.0 mmol) dropwise.

    • Observation: The solution will turn yellow immediately.

  • Reaction: Stir at room temperature (

    
    ) .
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The spot for MDOPN (

      
      ) should disappear within 2 hours.
      
  • Workup: The product often precipitates directly. If not, cool to

    
    . Filter the solid and wash with cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Expected Yield: 92-95% as white crystalline needles.

Protocol B: Synthesis of MDOPN (If not commercially sourced)

If you need to synthesize the benchmark material itself from Pivaloylacetonitrile:

  • Sulfonylation: Dissolve Pivaloylacetonitrile (10 mmol) in dry

    
     with Pyridine (20 mmol).
    
  • Addition: Cool to

    
    . Add Methanesulfonyl chloride (11 mmol) dropwise.
    
  • Reflux: Allow to warm to RT, then reflux for 4 hours.

  • Isolation: Wash with 1N HCl, dry over

    
    , and concentrate.
    

References

  • Reactivity of

    
    -Ketonitriles: 
    
    • Title: A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-oxopentanenitrile and Rel
    • Source: BenchChem (2025).[1][2]

  • Isoxazole Synthesis Benchmarks

    • Title: Practical Synthesis of 3-Amino-5-tert-butylisoxazole
    • Source: J. Heterocyclic Chem. (via CLOCKSS).
    • URL:[Link]

  • Acidity of

    
    -Sulfonyl Compounds: 
    
    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile (Context on sulfonyl activ
    • Source: PMC - NIH (2021).
    • URL:[Link]

  • Knoevenagel Condensation Protocols

    • Title: An Efficient, Base-Catalyzed, Aqueous Knoevenagel Condensation.[3]

    • Source: The Chemical Educator (2007).[3]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile and Its Analogs

This guide provides a comprehensive comparative analysis of the biological activity of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile and a rationally designed series of its analogs. It is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activity of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile and a rationally designed series of its analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small molecules bearing the α-sulfonyl-β-ketonitrile scaffold. This document details the rationale behind the analog design, provides step-by-step experimental protocols for evaluating their biological activity, and presents a framework for interpreting the resulting data to establish structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the α-Sulfonyl-β-ketonitrile Scaffold

The α-sulfonyl-β-ketonitrile moiety is a compelling pharmacophore due to the unique electronic properties conferred by its constituent functional groups. The sulfonyl group, a potent electron-withdrawing group, enhances the acidity of the α-proton, potentially influencing interactions with biological targets.[1] The nitrile group is a versatile functional group found in numerous pharmaceuticals and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] Furthermore, the nitrile can act as a warhead in covalent inhibitors, reacting with cysteine or serine residues in enzyme active sites.[3] The presence of a ketone functionality adds another site for potential hydrogen bonding and other interactions.

The parent compound, 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile, serves as a foundational structure for exploring the therapeutic potential of this class of molecules. Its t-butyl group provides steric bulk, which can influence selectivity and metabolic stability. This guide will explore how systematic modifications to this parent structure impact its biological activity, with a focus on anticancer and antimicrobial applications.

Rationale for Analog Design: A Systematic Approach to Uncovering Structure-Activity Relationships

To conduct a meaningful comparative study, a series of analogs of the parent compound (herein designated as A1 ) were designed. The modifications are intended to probe the importance of the sulfonyl group, the steric bulk of the t-butyl group, and the electronic properties of the aryl moiety in potential aryl analogs.

Table 1: Designed Analogs of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile

Compound IDStructureRationale for Modification
A1 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile (Parent Compound)Baseline compound with a methylsulfonyl group and a t-butyl group.
A2 2-(Phenylsulfonyl)-4,4-dimethyl-3-oxopentanenitrileReplaces the methylsulfonyl with a phenylsulfonyl group to investigate the impact of an aryl substituent on activity.
A3 2-(4-Chlorophenylsulfonyl)-4,4-dimethyl-3-oxopentanenitrileIntroduces an electron-withdrawing group on the phenyl ring to modulate electronic properties.
A4 2-(4-Methoxyphenylsulfonyl)-4,4-dimethyl-3-oxopentanenitrileIntroduces an electron-donating group on the phenyl ring to assess electronic effects.
A5 2-Methanesulfonyl-3-oxo-3-phenylpropanenitrileReplaces the t-butyl group with a phenyl group to evaluate the influence of steric bulk and aromaticity.

The synthesis of the parent compound and its analogs can be achieved through various established organic chemistry methodologies. For instance, the parent compound can be synthesized from pivaloyl acetonitrile.[4][5] Analogs with different sulfonyl groups can be synthesized by reacting the appropriate sulfonyl chloride with the parent β-ketonitrile.[6][7]

Comparative Biological Activity Assessment: Methodologies and Protocols

To provide a comprehensive comparison, the biological activities of the parent compound and its analogs will be evaluated across several key areas: anticancer cytotoxicity, antimicrobial activity, and enzyme inhibition.

Anticancer Cytotoxicity Screening

The potential of these compounds to inhibit cancer cell growth will be assessed using a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][8]

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well.[1] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Overnight Adherence seed_cells->adhere add_compounds Add Compounds to Cells prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The synthesized compounds will be screened for their activity against a panel of clinically relevant bacteria.

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

  • Bacterial Strains: Use a panel of bacteria including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) strains.[10]

  • Inoculum Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB in the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).[9]

Enzyme Inhibition Assays

Given that many sulfonamides exhibit enzyme inhibitory activity, it is pertinent to investigate the potential of these analogs to inhibit key enzymes.[11][12] For instance, cyclooxygenase (COX) enzymes are relevant targets for anti-inflammatory agents, and various proteases are targets for anticancer and antiviral drugs.

This protocol provides a general framework for assessing enzyme inhibition using a fluorogenic substrate.

  • Enzyme and Substrate: Select a target enzyme (e.g., a cysteine protease like cathepsin B or a serine protease like trypsin) and a corresponding fluorogenic substrate.

  • Assay Buffer: Prepare an appropriate assay buffer that ensures optimal enzyme activity.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a 96-well black plate, add the assay buffer, the test compound, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions mix_components Combine Buffer, Compound, and Enzyme in 96-well Plate prep_reagents->mix_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mix_components pre_incubate Pre-incubate for Inhibitor Binding mix_components->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate monitor_fluorescence Monitor Fluorescence Over Time add_substrate->monitor_fluorescence calc_velocity Calculate Initial Reaction Velocity monitor_fluorescence->calc_velocity determine_ic50 Determine IC50 Values calc_velocity->determine_ic50

General workflow for a fluorometric enzyme inhibition assay.

Data Summary and Interpretation

The results from the biological assays should be compiled into clear, concise tables to facilitate a comparative analysis.

Table 2: Hypothetical Comparative Biological Activity Data

Compound IDAnticancer IC₅₀ (µM) - A549Antimicrobial MIC (µg/mL) - S. aureusEnzyme Inhibition IC₅₀ (µM) - Cathepsin B
A1 >1006450.2
A2 55.33225.8
A3 20.11610.5
A4 78.96442.1
A5 45.63218.9

Interpretation of Hypothetical Data:

  • Effect of the Sulfonyl Group: The replacement of the methylsulfonyl group (A1 ) with a phenylsulfonyl group (A2 ) appears to enhance biological activity across the board. This suggests that the aryl moiety may be involved in additional binding interactions, such as π-stacking, with the biological targets.

  • Electronic Effects: The introduction of an electron-withdrawing chlorine atom on the phenyl ring (A3 ) further potentiates the activity. This could be due to enhanced electrophilicity of the sulfonyl group or improved binding interactions. Conversely, the electron-donating methoxy group (A4 ) leads to a decrease in activity compared to the unsubstituted phenyl analog (A2 ).

  • Steric Effects: Replacing the bulky t-butyl group with a phenyl group (A5 ) also appears to be beneficial for activity. This suggests that the steric hindrance of the t-butyl group in A1 may be detrimental to binding with the active sites of the target molecules.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative study of the biological activity of 2-Methanesulfonyl-4,4-dimethyl-3-oxopentanenitrile and its analogs. The provided protocols for anticancer, antimicrobial, and enzyme inhibition assays offer a robust framework for generating valuable data. The hypothetical data and its interpretation illustrate how structure-activity relationships can be elucidated through rational analog design.

Future work should focus on expanding the analog library to further probe the SAR. This could include modifications to the linker between the sulfonyl and ketone groups, as well as the exploration of different heterocyclic sulfonyl derivatives. Promising compounds should be further investigated for their mechanism of action and evaluated in more complex biological systems, including in vivo models. The insights gained from such studies will be invaluable for the development of novel therapeutic agents based on the α-sulfonyl-β-ketonitrile scaffold.

References

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Omega, 5(32), 20387–20395. [Link]

  • The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7202–7234. [Link]

  • Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed, 25(22), 2672-80. [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 10, 1495. [Link]

  • Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. Molecules, 25(18), 4234. [Link]

  • Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. ResearchGate. [Link]

  • Enzyme Inhibition Assessment Service. Creative Biolabs. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. RSC Advances, 13(43), 30335-30351. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(20), 3348-73. [Link]

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. Molbase. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry, 14(10), 1817-1826. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(6), 1109–1118. [Link]

  • Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs. Molecular Pharmacology, 76(1), 98–105. [Link]

  • Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 849-855. [Link]

  • A theoretical study of the structure—Activity relationship in diaryl sulphones, comparison with sulpha drugs. Academia.edu. [Link]

  • Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation. RSC Medicinal Chemistry, 14(5), 903–909. [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Journal of Heterocyclic Chemistry, 26(4), 1141-1143. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986. [Link]

  • Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. Revista de Chimie, 61(10), 985-988. [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 22(11), 1957. [Link]

  • Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications, 47(33), 9429-9431. [Link]

  • 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664-70. [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. ResearchGate. [Link]

Sources

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